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The table below summarizes the core selectivity profiles and key characteristics of Ilorasertib and Alisertib.

Feature

llorasertib (ABT-348)

Alisertib (MLN8237)

Primary Target
Selectivity
Profile

Key Selectivity
Finding
Reported ICso /

Potency

Clinical Trial
Phase

Aurora kinases (A, B, C), VEGFR/PDGFR
families [1]

Multikinase inhibitor [1]

VEGFRZ2 inhibition at lower
exposures/exposures than Aurora B inhibition

[1]

Low nanomolar range for Aurora & VEGFR
kinases in biochemical assays [1]

Phase | (program discontinued) [1]

Experimental Data and Evidence

Aurora A kinase [2]

Selective Aurora A inhibitor [2]

150-fold selective for Aurora A over
Aurora B in cellular assays [2]

Aurora A enzyme ICso = 1 nM;
Cellular pT288 ICs0 = 7 nM [2]

Phase Il & Il [2] [3]
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The profiles presented above are derived from specific experimental methodologies.

llorasertib Profiling

The characterization of Ilorasertib was based on fit-for-purpose clinical, plasma, and skin biomarker
analyses from a Phase I dose-escalation trial (NCT01110486) in patients with advanced solid tumors [1]. The
study measured pharmacodynamic markers to demonstrate engagement of both VEGFR2 and Aurora B
kinase, showing that maximum VEGFR2 inhibition in the systemic vasculature was achieved at lower doses

and exposures than those required for Aurora B inhibition in tissue [1].

Alisertib Profiling

The high selectivity of Alisertib for Aurora A was established through a combination of enzymatic and
cellular assays [2]. Its discovery involved screening a pyrimidobenzazepine scaffold and optimizing it to

reduce activity against other kinases, notably Aurora B. Key experimental data included [2]:

e Enzymatic Assays: Measured inhibition of recombinant Aurora A kinase.

e Cellular Assays: Compared inhibition of Aurora A autophosphorylation (pT288) versus Aurora B-
mediated phosphorylation of histone H3 (pHisH3) in HCT116 cells.

¢ Selectivity Panels: Profiling against a broad panel of other kinases (e.g., PerkinElmer General SEP
panel) confirmed its clean selectivity profile, with GABAA receptor binding identified as a primary off-
target activity [2].

Kinase Selectivity Profiling Workflows

The following diagram illustrates the general workflow for determining kinase selectivity, which underpins

the data for both inhibitors.
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Profiling systems, such as the one illustrated, test compounds against a panel of purified kinases. The
resulting data (ICso, Kd) is analyzed to generate a selectivity profile, often visualized as a heatmap, showing

which kinases are potently inhibited [4] [5].

Interpretation Guide for Researchers

¢ Mechanism Implications: llorasertib's multikinase action may offer broader pathway suppression
but makes it difficult to attribute clinical effects or toxicities to a single target. Alisertib's selectivity
allows for a more precise investigation of Aurora A biology.

e Toxicity Considerations: llorasertib's dose-limiting toxicities in trials were predominantly related to
VEGFR inhibition (e.g., hypertension) [1]. Alisertib's primary off-target concern in rats was CNS
effects due to GABAA binding, which was mitigated in the follow-on compound [2].

¢ Clinical Translation: The differential selectivity has guided clinical development. llorasertib's
program was discontinued after Phase | [1], while Alisertib, with its clearer target hypothesis,
advanced into Phase II/IlI trials [3].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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